Apogossypol, also known as (+)-Apogossypol, is a derivative of Gossypol, a natural polyphenolic compound extracted from cottonseed. [] Apogossypol is a Bcl-2 antagonist, meaning it inhibits the activity of the Bcl-2 family of proteins. [, , , ] These proteins play a crucial role in regulating apoptosis, the process of programmed cell death. [] Apogossypol has demonstrated anti-tumor activities by targeting anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1. [, , , , , , ]
Apogossypol is synthesized by the base-catalyzed deformylation of Gossypol. [] This process involves the removal of the aldehyde groups from the Gossypol molecule, leading to the formation of Apogossypol. [] Several synthetic routes have been developed to produce Apogossypol and its derivatives. [, , , ] One method involves a 9-step synthesis from Gossypol with a total yield of over 40%. [] Another approach utilizes the lithiation of 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid with lithium tetramethylpiperidide to prepare racemic 5,5’-di-iso-propyl-5,5’-dialkyl-apogossypol derivatives. []
Apogossypol shares a similar structure with Gossypol, but lacks the two reactive aldehyde functionalities. [, ] This structural difference contributes to its lower toxicity compared to Gossypol. [, ] Apogossypol hexamethyl ether has been used as a starting material for further modifications, particularly halogenation reactions, to explore its structure-activity relationship. [, ] NMR analysis has been employed to elucidate the binding mode of Apogossypol and its derivatives to Bcl-xL. [] Computer docking studies have also been used to gain a detailed understanding of these interactions. []
Apogossypol exerts its pro-apoptotic activity by binding to and inhibiting anti-apoptotic Bcl-2 family proteins. [, , , , , , , ] This binding prevents these proteins from interacting with pro-apoptotic proteins like Bim and Bax, allowing apoptosis to proceed. [, , ] Certain Apogossypol derivatives, like BI-97D6, act as true BH3 mimetics, directly mimicking the action of pro-apoptotic BH3-only proteins. [] Unlike some other Gossypol-derived compounds, BI-97D6 does not induce ER stress, further highlighting its unique mechanism of action. []
Apogossypol hexaacetate, a prodrug form of Apogossypol, exhibits high stability both in solution and in solid form. [] This prodrug needs to undergo deacetylation to become active, and the conversion to Apogossypol has been observed in mouse plasma. [] Apogossypol's stability in mouse plasma is temperature-dependent, being stable at room temperature and on ice but degrading rapidly at 37°C. [] Adding ascorbic acid to the plasma enhances its stability at 37°C. []
Apogossypol and its derivatives have been primarily explored in the context of cancer research. [, , , , , , , ] Preclinical studies have shown its efficacy in various cancer models, including prostate cancer, lung cancer, leukemia, and lymphoma. [, , , , , , , ] Apogossypol has demonstrated superior efficacy and reduced toxicity compared to Gossypol, making it a promising candidate for further development as an anti-cancer agent. [, , ] Notably, the derivative BI-97C1 (Sabutoclax) has shown potent anti-tumor activity and is being investigated for its potential in prostate cancer therapy. [, ] Beyond cancer, Apogossypol has also been studied for its effects on sperm motility. [, ] It displays less inhibitory activity on sperm motility compared to Gossypol and Gossypolone, particularly at lower concentrations. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2